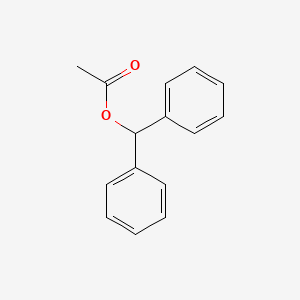

Benzhydryl acetate

Description

Historical Context and Evolution of Research on Benzhydryl Acetate (B1210297)

Early research into benzhydryl derivatives, including the acetate, dates back several decades, with initial studies focusing on their synthesis and fundamental reactivity. For instance, research in the late 1970s and early 1980s explored the synthesis and potential anti-inflammatory activities of various benzhydryl compounds. nih.gov Over time, the focus of research evolved significantly. The unique properties of the benzhydryl group led to its exploration as a protecting group in multi-step organic synthesis. researchgate.netwikipedia.orgresearchgate.net This marked a shift from studying the molecule in isolation to utilizing it as a tool to facilitate complex chemical transformations.

The evolution continued into the realm of physical organic chemistry, where benzhydryl acetate and its derivatives became benchmark substrates for studying solvolysis reactions. uni-muenchen.deresearcher.life These studies aim to understand the intricate details of reaction mechanisms, particularly the transition between S_N1 and S_N2 pathways, by systematically varying the substituents on the phenyl rings and the solvent composition. uni-muenchen.deuni-muenchen.deiupac.org

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is diverse and dynamic. Its applications have expanded into materials science and advanced organic synthesis, reflecting its versatility.

One of the prominent emerging trends is its use in polymer chemistry. Specifically, this compound derivatives have been employed as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with controlled molecular weights and narrow distributions, where the benzhydryl group is incorporated at the terminus of the polymer chain.

In the field of organic synthesis, this compound continues to be a valuable precursor and intermediate. It is used in the synthesis of various heterocyclic compounds and as a protecting group for different functional groups. wikipedia.orgresearchgate.net A notable example is its use in the asymmetric aziridination of imines, where the N-benzhydryl group can be introduced and later cleaved. researchgate.net Research also explores its role in the synthesis of complex molecules with potential biological activity, where the benzhydryl moiety forms a key part of the final structure. ontosight.aiontosight.aiacs.org

Furthermore, detailed kinetic studies involving this compound are ongoing. Researchers use it to determine crucial kinetic parameters like nucleofugality (the ability of a leaving group to depart), which is fundamental to predicting and controlling the outcomes of substitution reactions. researchgate.netresearchgate.net These studies often employ linear free-energy relationships to quantify the effects of solvent and structure on reactivity. researcher.liferesearchgate.net

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Key Finding |

|---|---|---|

| Physical Organic Chemistry | Solvolysis Studies | Used as a reference substrate to determine nucleofuge-specific parameters (Nf and sf) for the acetate leaving group in various solvents. researchgate.netresearchgate.net |

| Organic Synthesis | Protecting Group Chemistry | The benzhydryl group, often derived from benzhydryl esters, is used to protect alcohols and amines, with cleavage possible via methods like ozonolysis. researchgate.net |

| Polymer Chemistry | RAFT Polymerization | Benzhydryl-functionalized trithiocarbonates act as chain transfer agents for the controlled polymerization of monomers like styrene. |

| Catalysis | Precursor for Catalysts | This compound has been used in laser flash photolysis studies to generate benzhydrylium ions for investigating reaction kinetics. iupac.org |

This table is interactive. You can sort and filter the data.

Fundamental Chemical Significance of the Benzhydryl Moiety in Acetate Esters

The utility of this compound in these varied research areas is rooted in the fundamental chemical properties of the benzhydryl group. This moiety, consisting of a methane (B114726) carbon substituted with two phenyl rings, imparts distinct steric and electronic characteristics to the molecule.

Steric Influence: The two phenyl rings make the benzhydryl group sterically bulky. utsouthwestern.edu This bulk can influence the stereochemical outcome of reactions at or near the ester group. In its role as a protecting group, this steric hindrance can prevent unwanted reactions at other nearby functional groups. wikipedia.org

Electronic Stabilization: The most critical electronic feature of the benzhydryl group is its ability to stabilize a positive charge on the adjacent carbon atom. In the course of an S_N1-type reaction, the departure of the acetate leaving group generates a benzhydryl carbocation. This carbocation is significantly stabilized through resonance, as the positive charge can be delocalized over both aromatic rings. This stabilization facilitates the ionization step, making benzhydryl derivatives, including the acetate, prone to react via S_N1 mechanisms. semanticscholar.org This predictable reactivity is precisely why it is a favored substrate for solvolysis studies. uni-muenchen.deresearcher.life

The combination of these features—a good leaving group (acetate) attached to a bulky, carbocation-stabilizing group (benzhydryl)—makes this compound a uniquely informative molecule for probing the fundamental principles of chemical reactivity. researchgate.netresearchgate.net Its deprotection chemistry is also versatile; the benzhydryl group can be cleaved under various conditions, including hydrogenolysis or treatment with acid, and in some cases, even selectively with ozone, without affecting other sensitive parts of a molecule. wikipedia.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

97275-25-7 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

benzhydryl acetate |

InChI |

InChI=1S/C15H14O2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |

InChI Key |

QBKMWJRMLACRJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of Benzhydryl Acetate Transformations

Photochemical Reaction Mechanisms of Benzhydryl Acetate (B1210297)

The absorption of ultraviolet light by benzhydryl acetate initiates a series of complex and rapid events, leading to the formation of both radical and ionic intermediates. The mechanistic pathways are highly dependent on the solvent environment and the nature of the substituents on the benzhydryl moiety.

Upon photoexcitation, this compound can undergo homolytic cleavage of the carbon-oxygen bond, resulting in the formation of a geminate radical pair (GRP), consisting of a benzhydryl radical and an acetyl radical, confined within a solvent cage. acs.orgbioone.org This process occurs on an ultrafast timescale, typically within femtoseconds to picoseconds. nih.govepj-conferences.org The initial excitation populates the first excited singlet state (S1), which then decays, partitioning between the GRP and a contact ion pair (CIP). acs.org

The dynamics of this geminate radical pair are critical in determining the final product distribution. The two radicals within the pair are in close proximity and their spins are initially correlated. The subsequent fate of the GRP is governed by competing processes: geminate recombination to reform the starting material, conversion to an ion pair, or separation into free radicals. nih.govresearchgate.net

Table 1: Key Events in the Photochemistry of this compound

| Event | Timescale | Description |

|---|---|---|

| Photoexcitation | Femtoseconds | Absorption of a UV photon promotes the molecule to an excited electronic state (S1). |

| Homolytic Cleavage | Femtoseconds to Picoseconds | The C-O bond breaks, forming a geminate radical pair (benzhydryl and acetyl radicals). nih.govepj-conferences.org |

| Geminate Recombination | Picoseconds | The radical pair can recombine within the solvent cage to reform the starting this compound. nih.gov |

| Intersystem Crossing | Picoseconds | The initial singlet radical pair can convert to a triplet state, influencing subsequent reactivity. escholarship.org |

| Ion Pair Formation | Picoseconds | Electron transfer within the radical pair can lead to the formation of a contact ion pair. acs.orgresearchgate.net |

| Diffusional Separation | Picoseconds to Nanoseconds | The radicals or ions can escape the solvent cage to become free, independent species. acs.orgepj-conferences.org |

A key pathway for the decay of the geminate radical pair is its conversion into a contact ion pair (CIP), where the benzhydryl cation and the acetate anion are in direct contact. acs.orgresearchgate.net This transformation involves an electron transfer from the benzhydryl radical to the acetyl radical and is influenced by the polarity of the solvent. nih.gov In polar solvents, the ion pair is stabilized, favoring its formation. acs.org

The interconversion dynamics can be modeled using a Marcus-like theory for nonadiabatic electron transfer. acs.org This process is highly dependent on the distance between the radical species. nih.gov The initial geminate radical pair exists on an excited-state potential energy surface, and its decay into a contact ion pair represents a transition to the ground-state surface. acs.org This interconversion is a critical step, as the resulting ion pair can then proceed to form different products than the radical pair.

Research has shown that for some benzhydryl derivatives, the conversion from the radical pair to the ion pair can be observed through transient absorption spectroscopy, with the radical and cationic species having distinct absorption maxima. acs.orgresearchgate.net For instance, benzhydrylium radicals typically absorb in the 330-350 nm range, while benzhydrylium cations absorb at longer wavelengths, from 440 to 500 nm. acs.org

In addition to recombination and ion pair formation, the geminate radical pair can undergo diffusional separation, where the radicals escape the initial solvent cage to become free radicals in the bulk solution. acs.orgfigshare.com This process, denoted as kesc, competes with the in-cage reactions. acs.org The rate of diffusional separation is influenced by the viscosity of the solvent and the interaction energy between the two radicals in the geminate pair. acs.org

Once separated, the free benzhydryl and acetyl radicals can undergo various reactions, such as dimerization, disproportionation, or reaction with the solvent or other solutes. uni-muenchen.deresearchgate.net The escape from the solvent cage effectively terminates the possibility of geminate recombination or conversion to a contact ion pair, leading to a different set of final products. epj-conferences.org The interplay between in-cage dynamics and diffusional escape is a central theme in the photochemistry of this compound. acs.org

Interconversion of Geminate Radical Pairs and Contact Ion Pairs

Heterolytic Cleavage Mechanisms Involving this compound

While photochemical pathways often involve radical intermediates, this compound can also undergo heterolytic cleavage, either thermally or photochemically, to directly form ionic species. This pathway is particularly significant in polar, ionizing solvents.

Heterolytic cleavage of the C-O bond in this compound results in the formation of a benzhydrylium cation and an acetate anion. uni-muenchen.deresearchgate.net This process is favored by polar solvents that can stabilize the resulting ions. acs.org The stability of the benzhydrylium cation itself is a crucial factor. The two phenyl groups effectively delocalize the positive charge through resonance, making it a relatively stable carbocation compared to simpler secondary alkyl cations.

The stability of benzhydrylium cations can be further modulated by substituents on the phenyl rings. Electron-donating groups enhance stability, while electron-withdrawing groups decrease it. researchgate.net The formation of these cations can be studied using techniques like laser flash photolysis, where the transient absorption of the cation can be monitored over time. researchgate.netacs.org The lifetimes of these photogenerated cations are dependent on factors such as the solvent, the leaving group, and the presence of any nucleophiles. researchgate.net

Table 2: Factors Influencing Benzhydrylium Cation Stability

| Factor | Effect on Stability | Rationale |

|---|---|---|

| Phenyl Groups | High | Resonance delocalization of the positive charge over two aromatic rings. |

| Electron-Donating Substituents (e.g., -OCH₃) | Increased | Further delocalize the positive charge through resonance and inductive effects. researchgate.net |

| Electron-Withdrawing Substituents (e.g., -CF₃) | Decreased | Destabilize the positive charge through inductive effects. researchgate.net |

| Solvent Polarity | Increased | Polar solvents solvate and stabilize the charged species. acs.org |

Due to the significant stability of the benzhydryl cation, nucleophilic substitution reactions at the benzhydryl center predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism. savemyexams.compressbooks.pubmasterorganicchemistry.com This mechanism involves a two-step process:

Rate-determining step: Spontaneous, heterolytic cleavage of the this compound to form the benzhydrylium carbocation and the acetate leaving group. pressbooks.pubmasterorganicchemistry.com

Fast step: Rapid attack of a nucleophile on the planar carbocation intermediate. pressbooks.pub

The SN1 pathway is favored for benzhydryl systems because the formation of the relatively stable carbocation intermediate is energetically accessible. ucc.ie The rate of an SN1 reaction is dependent only on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration, as the nucleophile is not involved in the rate-limiting step. pressbooks.pub

Kinetic studies of the reactions of benzhydrylium ions with various nucleophiles, including halide anions and solvents, have provided a quantitative understanding of these SN1 processes. acs.orgiupac.org The planarity of the carbocation intermediate means that if the starting material is chiral, the nucleophile can attack from either face, typically leading to a racemic or near-racemic mixture of products. pressbooks.pubmasterorganicchemistry.com

Role of Acetate as a Leaving Group in Electrophilic Activation

The acetate group in this compound can function as a competent leaving group, particularly in reactions proceeding through carbocationic intermediates. The stability of the resulting benzhydryl cation is a primary driver for this reactivity. In solvolysis reactions, the departure of the leaving group is a critical step. The efficacy of a leaving group, its nucleofugality, can be quantified and compared. While acetate is not as potent a leaving group as halides or sulfonates, its departure is facilitated in polar solvents which can stabilize the forming ion pair.

Catalytic Reaction Mechanisms Modulated by this compound Substrates

This compound serves as a versatile substrate in a variety of catalytic transformations. Its reactivity is modulated by the catalyst, which can activate the C-O bond or a C-H bond elsewhere in the molecule, leading to diverse products.

Palladium-catalyzed reactions represent a powerful tool for C-H functionalization, and this compound can participate as a key reactant. These reactions often proceed through distinct catalytic cycles, such as Pd(II)/Pd(0) or Pd(II)/Pd(IV) manifolds. nih.govsnnu.edu.cn

In one proposed mechanism for C-C cross-coupling, a Pd(II)-catalyzed C-H activation occurs first, followed by the intermolecular carbopalladation of an allylic acetate. nih.gov A crucial step in this cycle is the β-acetate elimination, which regenerates the active Pd(OAc)₂ catalyst, allowing the cycle to continue without the formal reduction of palladium to Pd(0). nih.gov

Another mechanistic pathway involves the reaction of an (η³-benzyl)palladium(II) complex with a nucleophile. mdpi.com In reactions involving benzylic acetates, the acetate serves as a leaving group, displaced by the incoming nucleophile. mdpi.com In some systems, particularly those involving di-palladium complexes, the acetate ligand can play a direct role in the C-H activation step itself, acting as a proton shuttle in a concerted metalation-deprotonation event. chemrxiv.org The general pathways for ligand-directed C-H activation involve the formation of a cyclopalladated intermediate, which can then undergo functionalization through various routes, including reductive elimination or oxidation to a Pd(IV) species. nih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Reactions Involving Acetates

| Mechanistic Step | Description | Role of Acetate | Catalytic Cycle |

|---|---|---|---|

| C-H Activation | The palladium catalyst cleaves a C-H bond, often directed by a functional group. | Can act as an internal base or assisting ligand to facilitate proton removal. chemrxiv.org | Pd(II)/Pd(0), Pd(II)/Pd(IV) |

| β-Acetate Elimination | Elimination of an acetate group from a palladium intermediate. | Acts as the leaving group to regenerate the active Pd(II) catalyst. nih.gov | Pd(II)/Pd(0) |

| Reductive Elimination | Formation of a new bond (e.g., C-O, C-N) from a Pd(IV) intermediate, reducing the metal to Pd(II). | Can be a ligand on the palladium center during this step. nih.gov | Pd(II)/Pd(IV) |

While not directly involving this compound as a starting material, the amine-catalyzed acetylation of benzyl (B1604629) alcohol provides critical mechanistic insight into the reactivity of the acetyl group. These studies utilize techniques like in-situ NMR monitoring to identify transient intermediates. nih.govacs.org The mechanism is highly dependent on the nature of the amine catalyst. nih.govacs.orgnih.gov

With sterically hindered tertiary amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), the reaction is proposed to proceed through two key intermediates: an acetyl ammonium (B1175870) ion and ketene (B1206846). nih.govacs.orgnih.gov The ketene is formed and is observed to react rapidly with benzyl alcohol to form the product, benzyl acetate. acs.org

In contrast, when an aromatic amine like pyridine (B92270) is used as the catalyst, no evidence for the formation of ketene is found. acs.orgnih.gov Instead, the reaction proceeds via an acetylpyridinium ion intermediate. acs.org This intermediate is then attacked by benzyl alcohol to yield the final product. acs.org N-Heterocyclic carbenes (NHCs) can also catalyze the acylation of alcohols, but they operate through a different mechanism involving hydrogen-bond formation between the NHC and the alcohol, which increases the alcohol's nucleophilicity. rsc.org

Table 2: Intermediates in Amine-Catalyzed Acetylation of Benzyl Alcohol

| Amine Catalyst | Key Intermediate(s) | Proposed Mechanism |

|---|---|---|

| N,N-diisopropylethylamine (DIPEA) | Acetyl ammonium ion, Ketene | Formation of ketene, which reacts with the alcohol. acs.orgnih.gov |

| Triethylamine (TEA) | Acetyl ammonium ion, Ketene | Similar to DIPEA, proceeds via a ketene intermediate. acs.org |

Gold catalysts have emerged as powerful tools for various organic transformations, including the amination of alcohols. In the Gold(III)-catalyzed direct amination of benzhydrols with aminopyridines, mechanistic studies suggest a pathway involving the activation of the alcohol's C-O bond. researchgate.net The proposed mechanism posits that a Lewis acidic gold cation species activates the sp³ C-O bond in what is considered the rate-determining step. researchgate.net This activation facilitates the departure of the hydroxyl group (as water after protonation) and the formation of a benzhydryl cation intermediate. This electrophilic intermediate is then trapped by the amine nucleophile to form the N-benzylated product.

Extrapolating this mechanism to a this compound substrate, the role of the Gold(III) catalyst would be similar: coordination to the acetate's carbonyl oxygen would enhance the leaving group ability of the acetate. This Lewis acid activation would promote the heterolytic cleavage of the C-O bond, generating the benzhydryl cation and an acetate anion coordinated to the gold center. Subsequent attack by an amine nucleophile would yield the aminated product and regenerate the catalyst.

Mechanistic Aspects of Amine-Catalyzed Acetylation of Benzyl Alcohol Analogs

Kinetic and Thermodynamic Aspects of this compound Reactions

Understanding the kinetics and thermodynamics of a reaction is fundamental to elucidating its mechanism. For very fast reactions, specialized techniques are required to observe the fleeting intermediates and transition states.

The photoinduced reactions of this compound have been scrutinized using picosecond pump-probe spectroscopy, a technique capable of resolving chemical events on a timescale of 10⁻¹² seconds. acs.org These studies have focused on the photoinduced homolysis of the C-O bond in this compound in solution. acs.orgdntb.gov.ua

Upon excitation with a picosecond laser pulse (e.g., at 266 nm), the this compound molecule undergoes homolytic bond cleavage to form a geminate radical pair, consisting of a benzhydryl radical and an acetyl radical, trapped within the solvent cage. acs.org This initial radical pair is short-lived and decays via two primary, competing pathways:

Conversion to an Ion Pair: The geminate radical pair can undergo a nonadiabatic electron transfer to form a contact ion pair (benzhydryl cation and acetate anion). The dynamics of this conversion have been successfully modeled using a framework similar to Marcus theory for electron transfer. acs.org

Diffusional Separation: The radicals can escape the solvent cage via diffusion to become free radicals in the bulk solution. acs.org

Kinetic analysis of these ultrafast processes provides insight into the fundamental interactions within the radical pair and the influence of the solvent. acs.org For related benzhydryl chloride compounds, it has been observed that photodissociation initially produces only radical pairs, with the subsequent formation of cations occurring via electron transfer. researchgate.net The ensuing reactions of these photogenerated cations in alcohol solvents can be extraordinarily fast, occurring within picoseconds. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzhydryl cation |

| Acetate |

| Benzyl alcohol |

| N,N-diisopropylethylamine (DIPEA) |

| Triethylamine (TEA) |

| Pyridine |

| Acetyl chloride |

| Benzyl acetate |

| Acetyl ammonium ion |

| Ketene |

| Acetylpyridinium ion |

| Benzhydrol |

| 2-aminopyridine |

| N-benzylated 2-aminopyridine |

| Palladium(II) acetate |

| Indole |

| Benzhydryl radical |

| Acetyl radical |

Influence of Solvent and Substituent Effects on Reaction Rates

The rate of transformations involving this compound, particularly solvolysis reactions, is profoundly influenced by the nature of the solvent and the electronic properties of substituents on the phenyl rings. These reactions typically proceed through an SN1 mechanism, which involves the formation of a benzhydryl carbocation intermediate in the rate-determining step. Consequently, factors that stabilize this cation accelerate the reaction.

Solvent Effects: The solvent plays a crucial role in stabilizing the charged species involved in the SN1 transition state and the resulting carbocation intermediate. The rate of solvolysis of benzhydryl derivatives is highly sensitive to the solvent's ionizing power. wikipedia.org Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing the transition state leading to the carbocation through hydrogen bonding and dipole-dipole interactions. An increase in solvent polarity generally leads to a significant increase in the solvolysis rate. mdpi.commdpi.com For instance, the solvolysis of benzhydryl halides, which are structurally similar to the acetate, shows a marked rate increase as the proportion of water in aqueous ethanol, methanol, or acetone (B3395972) mixtures is raised. researchgate.net

The ability of a solvent to stabilize the forming carbocation is often quantified by the Grunwald-Winstein equation, which relates the rate of solvolysis to the solvent's ionizing power (Y). wikipedia.org Solvents with high Y values, such as aqueous mixtures containing 2,2,2-trifluoroethanol (B45653) (TFE), are exceptionally effective at promoting ionization and accelerating solvolysis. researchgate.net While ionizing power is the primary factor, the solvent's nucleophilicity (N) can also play a part, especially if the reaction mechanism has some SN2 character or in the product-determining step where the solvent molecule acts as a nucleophile to capture the carbocation. doi.orgnih.gov

| Solvent (v/v) | Relative Rate (k/k80% EtOH) | Solvent Ionizing Power (Y) |

|---|---|---|

| 100% Ethanol | 0.14 | -2.03 |

| 90% Ethanol | 0.43 | -0.75 |

| 80% Ethanol | 1.00 | 0.00 |

| 50% Ethanol | 11.6 | 1.65 |

| 100% Methanol | 0.91 | -1.09 |

| 80% Acetone | 0.79 | -0.67 |

| 90% TFE-Ethanol | 18.4 | 2.84 |

Substituent Effects: The electronic nature of substituents on the aromatic rings of the benzhydryl system has a pronounced effect on reaction rates. The stability of the benzhydryl carbocation intermediate is key; electron-donating groups (EDGs) on the phenyl rings stabilize the positive charge through resonance and/or inductive effects, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and decrease the reaction rate.

For example, a para-methoxy group (an EDG) can delocalize the positive charge of the carbocation through resonance, leading to a significant rate enhancement. libretexts.org In contrast, a para-nitro group (an EWG) strongly destabilizes the carbocation, retarding the solvolysis rate. oup.com The effect is most dramatic for substituents at the para position, where resonance interaction is maximal. Meta substituents primarily exert an inductive effect, which is generally weaker than the resonance effect from the para position. wikipedia.org The significant impact of substituents highlights the development of a substantial positive charge at the benzylic carbon in the transition state. oup.com

| Substituent (X) in p-X-C₆H₄CH(Ph)Cl | Relative Rate | Substituent Effect |

|---|---|---|

| -OCH₃ | ~3000 | Strongly Donating |

| -CH₃ | ~30 | Donating |

| -H | 1 | Reference |

| -Cl | ~0.2 | Withdrawing |

| -NO₂ | ~0.001 | Strongly Withdrawing |

Application of Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs) are powerful tools in mechanistic organic chemistry for quantifying the effects of structure and solvent on reaction rates. For this compound transformations, the Hammett and Grunwald-Winstein equations are the most pertinent LFERs.

The Hammett Equation: The Hammett equation describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It is expressed as:

log(kₓ/k₀) = σρ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. scribd.com

A plot of log(kₓ/k₀) versus σ for a series of substituted benzhydryl acetates yields a straight line with a slope of ρ. For the SN1 solvolysis of benzhydryl systems, the reaction constant ρ is typically large and negative (e.g., -2 to -5). The negative sign indicates that the reaction is accelerated by electron-donating groups (which have negative σ values) because a positive charge develops in the transition state. wikipedia.org The large magnitude of ρ confirms that the reaction is very sensitive to substituent effects, which is characteristic of reactions involving the formation of a carbocation intermediate directly attached to the aromatic ring. For reactions where direct resonance with the reaction center is significant, a modified substituent parameter, σ⁺, is often used to obtain a better correlation. libretexts.orgwikipedia.org

The Grunwald-Winstein Equation: The Grunwald-Winstein equation quantifies the effect of the solvent on solvolysis rates. wikipedia.org The extended form of the equation is:

log(k/k₀) = mY + lN

Here, k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% aqueous ethanol), respectively. The parameter m is the sensitivity of the substrate to the solvent's ionizing power Y, and l is the sensitivity to the solvent's nucleophilicity N. doi.orgnih.gov

For the SN1 solvolysis of this compound, the m value is expected to be close to 1.0, indicating a transition state that strongly resembles a carbocation, characteristic of a classic SN1 mechanism. wikipedia.orgresearchgate.net This signifies that the rate is highly dependent on the solvent's ability to stabilize the forming ion pair. The l value provides insight into the degree of nucleophilic solvent assistance in the transition state. A small l value suggests a mechanism with very little SN2 character and a late, carbocation-like transition state. researchgate.net Analysis of the solvolysis of benzhydryl halides shows m values near 1.0 and significant l values, suggesting a mechanism that can range from SN1 to SN2 depending on the specific substrate and solvent. researchgate.net

Another relevant LFER is the Mayr-Patz equation, log k = s(N + E), which correlates the rates of reaction between nucleophiles and electrophiles. iupac.orgresearchgate.net Once the benzhydryl cation is formed, this relationship can be used to predict the rates of its reaction with various nucleophiles (including solvent molecules), where E is the electrophilicity parameter of the carbocation, and N and s are nucleophile-specific parameters. iupac.orgnih.gov

| LFER | Parameter | Typical Value | Interpretation |

|---|---|---|---|

| Hammett | ρ (rho) | -2.2 to -5.6 | Large buildup of positive charge in the transition state. |

| σ⁺ (for p-OCH₃) | -0.78 | Strong resonance donation stabilizing a positive charge. | |

| Grunwald-Winstein | m | ~0.7 - 1.0 | High sensitivity to solvent ionizing power; carbocation-like transition state. researchgate.net |

| l | ~1.2 - 1.3 | Significant sensitivity to solvent nucleophilicity. researchgate.net |

Applications of Benzhydryl Acetate and Its Structural Analogues in Advanced Organic Synthesis

Benzhydryl Acetate (B1210297) as a Synthon in Carbon-Carbon Bond Formation

The ability of benzhydryl acetate and related compounds to form stabilized carbocations makes them valuable electrophiles in reactions that construct new carbon-carbon bonds. These reactions are fundamental to the assembly of complex molecular architectures.

Alkylation of Active Methylenes via Benzhydryl Cations

The acid-mediated reaction between benzhydryl derivatives and compounds containing active methylene (B1212753) groups is a notable method for forming C-C bonds. thieme-connect.comresearchgate.net In these reactions, this compound or benzhydryl alcohol can be used as the source of the benzhydryl cation.

Research has shown that active methylene compounds like ethyl acetoacetate (B1235776) and acetylacetone (B45752) can be benzhydrylated in high yields. thieme-connect.comresearchgate.net The reaction is typically mediated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like sulfuric acid (H₂SO₄). thieme-connect.comresearchgate.net A key advantage of using this compound over benzhydryl alcohol is that it allows for the use of catalytic amounts of the Lewis acid, making the process more efficient. thieme-connect.comresearchgate.net

The general mechanism involves the acid-catalyzed generation of a benzhydryl cation, which then undergoes electrophilic attack by the enol or enolate form of the active methylene compound. thieme-connect.comresearchgate.net This method provides a valuable alternative to traditional alkylation procedures that often rely on harsher basic conditions and the use of benzhydryl halides. thieme-connect.comresearchgate.net

Table 1: Benzhydrylation of Active Methylene Compounds

| Active Methylene Compound | Acid Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | BF₃·OEt₂ (molar) | CH₂Cl₂ | Quantitative | thieme-connect.com |

| Acetylacetone | BF₃·OEt₂ (molar) | CH₂Cl₂ | Quantitative | thieme-connect.com |

| N,N-dibenzyl-malonamic acid methyl ester | BF₃·OEt₂ (molar) | CH₂Cl₂ | Quantitative | thieme-connect.com |

| Ethyl acetoacetate | TMSOTf | CH₂Cl₂ | Efficient | thieme-connect.com |

| Ethyl acetoacetate | H₂SO₄ | CH₂Cl₂ | Efficient | thieme-connect.com |

| Benzhydryl alcohol | FeCl₃ (catalytic) | CH₂Cl₂ | High | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

C-H Activation and Functionalization Mediated by Benzhydryl Analogs

The field of C-H activation has revolutionized synthetic chemistry by allowing for the direct functionalization of otherwise inert C-H bonds. nih.govnumberanalytics.comwikipedia.org While direct C-H activation of simple alkanes remains a challenge, the presence of directing groups or the use of highly reactive intermediates can facilitate this transformation.

In the context of benzhydryl systems, C-H activation can be involved in the formation of complex products. For instance, the C(sp³)–C(sp³) bond in 3-benzhydryl pentane-2,4-dione can be cleaved using a Brønsted acid like NaHSO₄/SiO₂ to generate a benzhydryl cation. researchgate.net This cation can then react with aromatic compounds to form triarylmethanes, demonstrating a C-H functionalization of the aromatic partner. researchgate.net

Furthermore, transition metal-catalyzed C-H activation has been employed for the arylation of benzylamines, which are structurally related to benzhydryl amines. nih.govacs.org Synergistic catalysis involving photoredox catalysts like Ir(ppy)₃ can achieve regio- and chemoselective C(sp³)–H arylation. nih.govacs.org These advanced methods highlight the potential for developing novel C-C bond-forming strategies involving benzhydryl-type structures.

Asymmetric Aziridination Reactions Utilizing N-Benzhydryl Imines

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. msu.edu Asymmetric aziridination, the enantioselective synthesis of chiral aziridines, has been a significant area of research. N-benzhydryl imines have proven to be exceptional substrates in this field. msu.eduthieme-connect.comthieme-connect.com

The use of N-benzhydryl imines in catalytic asymmetric aziridination reactions with diazo compounds, such as ethyl diazoacetate (EDA), has been extensively developed. msu.eduthieme-connect.comthieme-connect.com Chiral catalysts, often generated from ligands like VAPOL or VANOL and a boron source, have been shown to be highly effective. msu.eduthieme-connect.comthieme-connect.com These reactions typically exhibit high diastereoselectivity, favoring the formation of cis-aziridines, and high enantioselectivity. msu.eduthieme-connect.comthieme-connect.com

The benzhydryl group plays a crucial role in achieving high levels of stereocontrol. msu.edu It is believed that the bulky nature of the benzhydryl group helps to create a well-defined chiral environment around the reaction center. msu.edu The N-benzhydryl group can be subsequently removed under acidic conditions to provide the free N-H aziridine, further enhancing the synthetic utility of this methodology. researchgate.net

Table 2: Asymmetric Aziridination of N-Benzhydryl Imines

| Imine Substrate | Catalyst System | Diazo Compound | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Benzhydryl imine of benzaldehyde | (S)-VAPOL/B(OPh)₃ | Ethyl diazoacetate | High | >95% | msu.eduthieme-connect.com |

| N-Benzhydryl imine of 4-nitrobenzaldehyde | (S)-VAPOL/B(OPh)₃ | Ethyl diazoacetate | High | >95% | msu.eduthieme-connect.com |

| N-Benzhydryl imine of cyclohexanecarboxaldehyde | (S)-VANOL/B(OPh)₃ | Ethyl diazoacetate | High | >95% | researchgate.net |

| N-Benzhydryl imine of pivalaldehyde | (S)-VANOL/B(OPh)₃ | Ethyl diazoacetate | High | >95% | orgsyn.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Utility in Carbon-Heteroatom Bond Formation

This compound and its analogues are also instrumental in the formation of carbon-heteroatom bonds, providing access to a wide array of functionalized molecules such as amines, amides, ethers, and thioethers.

Amidation and Amination Reactions of Benzhydryl Systems

The synthesis of benzhydryl amines and amides is of significant interest due to the prevalence of this structural motif in pharmacologically active compounds. nih.gov The Ritter reaction, for example, allows for the synthesis of N-benzhydrylamides from nitriles and a source of the benzhydryl cation, such as benzhydrol in formic acid. organic-chemistry.org

More advanced methods involve transition-metal catalysis. Copper-catalyzed desulfonylative amination of benzhydryl sulfones with various amines provides a versatile route to structurally diverse benzhydryl amines. nih.govresearchgate.net Additionally, nickel-catalyzed three-component reductive coupling of benzaldehydes, amines, and organohalides has been developed for the convergent synthesis of tertiary benzhydryl amines. ucla.edu Gold-catalyzed dehydrative amination of benzhydrols with weakly nucleophilic 2-aminopyridines has also been reported. nih.gov

Ether and Thioether Synthesis Involving Benzhydryl Moieties

The formation of ether and thioether linkages is a fundamental transformation in organic synthesis. The benzhydryl group can be readily incorporated into these functional groups. The Williamson ether synthesis, a classic method, can be applied using a benzhydryl halide and an alkoxide. organic-chemistry.org More direct methods involve the acid-catalyzed reaction of benzhydrols with alcohols. nih.govresearchgate.net For instance, p-toluenesulfonyl chloride can be used as a catalyst for the synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols under solvent-free conditions. nih.govresearchgate.net

Similarly, thioethers can be synthesized through the reaction of benzhydryl derivatives with thiols. Zinc triflate has been shown to be an effective catalyst for the arylation of thiols with substituted benzylic alcohols, including diphenylmethanol (B121723), to produce thioethers. cbijournal.com This reaction is believed to proceed through the formation of a benzylic carbocation. cbijournal.com A metal-free approach for the synthesis of thiophosphonium salts, which can be subsequently converted to thioethers, has also been developed. nih.govchemrxiv.orgacs.org

Benzhydryl Group as a Protecting Group in Complex Molecule Synthesis

The benzhydryl (Bzh) group, a diphenylmethyl moiety, serves as a valuable protecting group in the intricate synthesis of complex molecules, particularly for hydroxyl and amino functionalities. jocpr.comyale.edu Its utility stems from its steric bulk and specific reactivity, which allow for selective masking of functional groups to prevent unwanted side reactions during subsequent synthetic steps. jocpr.comyale.edu The introduction of a benzhydryl group is often accomplished through reaction with diphenylmethanol in the presence of an acid catalyst or by nucleophilic substitution of a benzhydryl halide. nih.gov

A key advantage of the benzhydryl group is its relative stability under various conditions, yet it can be cleaved selectively. wikipedia.org For instance, benzhydryl ethers and esters can be removed under hydrogenolysis conditions or by using acid. yale.eduwikipedia.org This orthogonality is crucial in multistep syntheses where other protecting groups, such as silyl (B83357) or acyl groups, are present. jocpr.com

In the synthesis of nucleosides, the diphenylmethyl (DPM) group has been employed for the protection of hydroxyl groups. Mild conditions using a palladium(II) chloride catalyst can be used for both the protection of pyrimidine (B1678525) nucleosides as DPM ethers and for their subsequent deprotection. nih.gov The benzhydryl group has also been identified as crucial in orchestrating photochemical reactions, such as the Norrish–Yang cyclization, to create strained intermediates like azetidinols, which can then be manipulated further. beilstein-journals.org In some cases, the bulky nature of the benzhydryl group is advantageous for discouraging undesirable reactions between functional groups in close proximity. yale.edu Its role is particularly noted in azetidine (B1206935) chemistry, where it is often preferred over a benzyl (B1604629) group. google.com A novel method for deprotecting N-benzhydryl aziridine-2-carboxylates using ozone has also been developed, which avoids the ring-opening that can occur with standard hydrogenolysis. researchgate.net

Table 1: Selected Methods for Benzhydryl Group Protection and Deprotection

| Functional Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Reference(s) |

|---|---|---|---|

| Alcohols | Diphenylmethanol, Acid Catalyst | Hydrogenolysis, Acid | yale.edunih.govwikipedia.org |

| Alcohols (Nucleosides) | Diphenylmethanol, PdCl₂ | PdCl₂, Ethanol, 85 °C | nih.gov |

| Amines | Benzhydryl Bromide | Ozone (for N-Bzh aziridines) | researchgate.net |

| Carboxylic Acids | Diphenyldiazomethane | Hydrogenolysis | wikipedia.org |

**4.4. Contributions to Chiral Synthesis and Stereoselective Processes

The benzhydryl structural motif is central to many pharmacologically active compounds, making its stereocontrolled synthesis a significant area of research. nih.gov Advanced synthetic methods now allow for precise control over the three-dimensional arrangement of atoms, leading to specific enantiomers and diastereomers.

Achieving enantioselectivity in the synthesis of chiral benzhydryl derivatives is critical, as a single enantiomer is often responsible for the desired biological activity. acs.org Various catalytic asymmetric methods have been developed to produce enantio-enriched benzhydryl compounds.

Organocatalysis has emerged as a powerful tool. For example, a regio- and enantioselective aza-Friedel–Crafts reaction between phenols and aldimines, catalyzed by a BINOL-derived chiral pyrophosphoric acid, yields diarylcarbamate derivatives with good enantioselectivity. acs.orgnih.gov Similarly, SPINOL-derived chiral phosphoric acid catalysts facilitate the efficient N-alkylation of indoles and carbazoles with in-situ generated aza-para-quinone methides. acs.orgnih.gov

Metal-catalyzed reactions also provide efficient routes. A notable example is the copper(I)-catalyzed pinacolboryl addition to N-Boc-imines using a chiral sulfoxide-dialkylphosphine (SOP) ligand, which produces enantio-enriched N-Boc-α-amino boronic esters. acs.org Furthermore, silver-catalyzed asymmetric aldol (B89426) reactions of isocyanoacetates have been optimized, where the use of a benzhydryl group on the isocyanoacetate ester was well-tolerated and resulted in high enantioselectivity (up to 87% ee). rsc.org The development of catalysts derived from vaulted biaryl ligands like VANOL and VAPOL has led to highly selective asymmetric aziridination reactions of benzhydryl imines, producing chiral aziridines in excellent yields and enantioselectivities. researchgate.netsigmaaldrich.com

Table 2: Examples of Enantioselective Syntheses of Benzhydryl Derivatives

| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Aza-Friedel–Crafts | BINOL-derived pyrophosphoric acid | Diarylcarbamates | Moderate to Good | acs.orgnih.gov |

| N-Alkylation | SPINOL-derived phosphoric acid | N-Alkylated Indoles/Carbazoles | High | acs.orgnih.gov |

| Pinacolboryl Addition | Copper(I) / SOP Ligand | N-Boc-α-amino boronic esters | High | acs.org |

| Isocyanoacetate Aldol | Ag₂O / Cinchona-derived ligand | Oxazolines | up to 87% | rsc.org |

| Asymmetric Aziridination | Triphenylborate / VANOL or VAPOL | cis-Aziridines | Excellent | researchgate.netsigmaaldrich.com |

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is a significant synthetic challenge. nih.gov The synthesis of vicinal stereogenic centers, where one is a benzhydryl carbon, has been a focus of methodological development.

A powerful strategy is the enantio- and diastereoselective conjunctive cross-coupling of β-substituted alkenylboron "ate" complexes. nih.gov This method allows for the creation of products bearing adjacent stereocenters. While β-substitution typically favors the standard Suzuki-Miyaura coupling, the use of a specific boronic ester ligand derived from acenaphthoquinone can direct the reaction towards the desired conjunctive coupling product with high diastereomeric ratios (>20:1 dr) and excellent enantioselectivity (99:1 er). nih.gov

In another approach, the alkylation of metal enolates with benzhydryl methyl ether derivatives has been shown to be a successful method for creating new carbon-carbon bonds, provided the resulting carbocation intermediate is sufficiently stable. ub.edu A highly diastereoselective P-Michael addition of chiral aminophosphinic acids to achiral acrylates has also been developed, yielding phosphinic dipeptide isosteres with diastereomeric ratios up to >50:1. acs.org A key factor in this high level of stereocontrol is a "domino chirality transfer" process, which is amplified by the presence of a crucial benzhydryl ester group. acs.org

Table 3: Examples of Diastereoselective Transformations

| Reaction Type | Key Reagent/Group | Product Type | Diastereomeric Ratio (dr) | Reference(s) |

|---|---|---|---|---|

| Conjunctive Cross-Coupling | β-Substituted Alkenylboronate | Vicinal Stereocenter Products | >20:1 | nih.gov |

| P-Michael Addition | Benzhydryl Ester Group | Phosphinic Dipeptide Isosteres | up to >50:1 | acs.org |

| β–formylation | Ni(II) enolates of (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones | β–formylated products | Single diastereoisomer | ub.edu |

Precursors for Specialized Molecular Architectures (e.g., Azetidine and Piperazine (B1678402) Derivatives)

Benzhydryl-containing compounds, including this compound and its analogs, are valuable precursors for constructing specialized molecular architectures, notably nitrogen-containing heterocycles like azetidines and piperazines. These scaffolds are prominent in a vast number of biologically active molecules. ajrconline.orgmedwinpublishers.comnih.gov

The synthesis of 1-benzhydrylpiperazine (B193184) is a common starting point for a wide range of derivatives. ajrconline.orgijpsr.com This is typically achieved by reacting benzhydrol with thionyl chloride to form benzhydryl chloride, which is then directly treated with piperazine. ajrconline.orgijpsr.com The resulting 1-benzhydrylpiperazine can undergo further functionalization, such as nucleophilic substitution or coupling reactions, to produce complex molecules, including potential antimicrobial agents and compounds targeting cannabinoid receptors. ajrconline.orggoogle.com

In the realm of azetidine synthesis, the benzhydryl group serves as a robust N-protecting group. google.comrsc.org For instance, N-benzhydryl-3-azetidinone is a key intermediate for preparing 3-amino-3-phenyl azetidine derivatives. medwinpublishers.com The steric bulk of the benzhydryl group can influence the reactivity and stability of the strained four-membered ring. rsc.orgacs.org Its use is often preferred over the N-benzyl group in azetidine chemistry due to the specific conditions required for its removal, which can be milder in certain contexts. google.com The unique electronic and steric properties of the benzhydryl group have been leveraged in photochemical cyclizations to form azetidinol (B8437883) intermediates, highlighting its role in building complex, strained ring systems. beilstein-journals.org

Table 4: Synthesis of Heterocyclic Architectures from Benzhydryl Precursors

| Target Architecture | Benzhydryl Precursor | Synthetic Step(s) | Resulting Scaffold | Reference(s) |

|---|

Theoretical and Computational Chemistry Studies on Benzhydryl Acetate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. numberanalytics.com These calculations allow for the detailed exploration of potential energy surfaces, which map the energy of a system as a function of its geometry, revealing the pathways of chemical reactions. numberanalytics.com

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its favorable balance of computational cost and accuracy. numberanalytics.com It is widely used to investigate reaction mechanisms, including those involving nucleophilic substitution, which are relevant to benzhydryl acetate (B1210297). numberanalytics.com DFT calculations can map out the entire energy profile of a reaction, identifying reactants, transition states, intermediates, and products. researchgate.netresearchgate.net

For benzhydryl acetate, DFT studies can elucidate the energetics of its reactions, such as SN1 solvolysis. The calculations would model the cleavage of the carbon-oxygen bond to form a benzhydryl cation intermediate and an acetate anion. The stability of this carbocation, significantly influenced by the two phenyl rings, is a key factor that can be quantified using DFT. By computing the relative free energies of the species along the reaction coordinate, a detailed reaction pathway can be constructed. researchgate.net The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results, and various functionals may be benchmarked to find the most reliable one for a specific reaction type. osti.gov

Table 1: Example of DFT-Calculated Relative Free Energies (kcal/mol) for a Hypothetical SN1 Reaction Pathway of this compound

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Ground state of the starting material. |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the C-O bond cleavage. |

| Intermediate (Benzhydryl Cation + Acetate) | +5.0 | Formation of the carbocation intermediate. |

| Transition State 2 (TS2) | +7.2 | Energy barrier for nucleophilic attack by solvent. |

| Product (Solvolysis Product) | -10.0 | Final product of the reaction. |

Note: This table is a hypothetical representation based on typical values for SN1 reactions as informed by computational studies on similar systems. Actual values would be derived from specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT for certain systems, though at a significantly greater computational expense. nih.govresearchgate.net

These high-level methods are particularly valuable for the precise characterization of transition state (TS) geometries and energies. nih.gov For this compound, once a transition state is located on the potential energy surface using a less costly method like DFT, ab initio calculations can be used to refine its structure and provide a more accurate energy barrier. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov The accuracy of these methods is critical for making reliable predictions about reaction rates and mechanisms.

Density Functional Theory (DFT) Calculations for Reaction Paths

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. easychair.org MD simulations are indispensable for understanding how the solvent environment influences a molecule's behavior and conformational preferences. easychair.orgnih.govchemrxiv.org

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformational freedom. The two phenyl groups can rotate, and the acetate group has its own flexibility. The preferred conformations in different solvents (e.g., polar vs. non-polar) can be identified by analyzing the simulation trajectories. nih.gov This conformational analysis is crucial because a molecule's shape can significantly impact its reactivity. Explicit solvent models in MD provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which are not always captured accurately by implicit solvent models used in many quantum calculations. easychair.orgnih.gov

Mechanistic Insights from Computational Modeling

The integration of quantum mechanics and molecular dynamics provides a comprehensive picture of reaction mechanisms. nih.gov Computational modeling can validate or challenge proposed mechanisms, reveal unexpected pathways, and quantify the energetic factors that control a reaction's outcome.

Transition state analysis is a cornerstone of understanding chemical reactivity, focusing on the highest energy point on a reaction path. numberanalytics.com The height of the energy barrier, or activation energy (ΔG‡), determines the rate of a reaction. Computational chemistry allows for the direct calculation of these barriers. acs.orgdiva-portal.org

In the context of this compound, computational models can compare the energy barriers for competing reaction pathways. For example, in a substitution reaction, one could compare the barrier for a concerted SN2 pathway versus a stepwise SN1 pathway. Studies on related systems have shown that DFT calculations can effectively determine the favorability of different mechanistic routes by comparing their respective transition state energies. rsc.org For this compound, the significant stabilization of the benzhydryl cation intermediate would strongly suggest a low energy barrier for the SN1 pathway, a hypothesis readily testable through computation.

Table 2: Interactive Data Table of Calculated Activation Energies (ΔG‡) for this compound Solvolysis

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Mechanism |

| Water | 78.4 | 20.1 | SN1 |

| Ethanol | 24.5 | 22.8 | SN1 |

| Acetic Acid | 6.2 | 25.4 | Mixed SN1/SN2 |

| Tetrahydrofuran (THF) | 7.5 | 28.9 | SN2 favored |

Note: The data presented are illustrative values derived from the principles of physical organic chemistry and computational studies, demonstrating how energy barriers change with solvent polarity. researchgate.net The trend shows that more polar solvents stabilize the ionic transition state of an SN1 reaction, lowering the activation energy.

Marcus theory was initially developed to describe the rates of outer-sphere electron transfer (ET) reactions. u-tokyo.ac.jplibretexts.org It provides a framework for understanding how the reaction driving force (ΔG°) and a reorganization energy (λ) control the activation barrier for electron transfer. libretexts.orgnih.gov A "Marcus-like" model has been successfully applied to other types of reactions, including bond homolysis and atom transfer. nih.govfigshare.com

For this compound, this theoretical framework is particularly relevant for understanding photoinduced reactions. For instance, in the photoinduced homolysis of this compound, the molecule absorbs light and can undergo electron transfer processes. A study on the photoinduced homolysis of a similar compound, benzhydryl 9-fluorenylcarboxylate, utilized a Marcus-like theory to model the nonadiabatic electron transfer involved in the conversion of a geminate radical pair. figshare.com This approach helps to explain the rates and dynamics of bond-breaking that is coupled to electron transfer, a process that cannot be fully described by classical transition state theory alone. researchgate.net The theory is especially powerful in the "Marcus inverted region," where, contrary to intuition, reaction rates can decrease as the reaction becomes more exergonic. u-tokyo.ac.jp

Transition State Analysis and Energy Barriers

Cheminformatics and Machine Learning Approaches for Benzhydryl Systems

The application of cheminformatics and machine learning to benzhydryl systems has emerged as a powerful strategy for predicting molecular properties, understanding structure-activity relationships (SAR), and accelerating the discovery of new compounds with desired functionalities. These computational approaches leverage statistical models and algorithms to analyze large datasets of chemical structures and associated experimental data, thereby enabling the prediction of activities and properties for novel or untested benzhydryl derivatives.

Quantitative Structure-Activity Relationship (QSAR) models have been particularly prominent in the study of benzhydryl systems. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For instance, in a study of 1-benzhydryl-piperazine derivatives with a xanthine (B1682287) moiety, QSAR analysis revealed that the binding affinity for 5-HT2A receptors is positively correlated with the lipophilicity of the ligands. researchgate.net It was also found that the largest negative charge on a specific oxygen atom of the xanthine moiety and the partial atomic charge of a nitrogen atom in the piperazine (B1678402) moiety were significant for this affinity. researchgate.net Such findings are crucial for guiding the rational design of new derivatives with enhanced receptor affinity.

Similarly, QSAR studies on diarylalkylimidazole and diarylalkyltriazole derivatives, which include the benzhydryl scaffold, have identified them as potent aromatase inhibitors. acs.org The analysis indicated that lipophilicity is a key factor for strong binding to the aromatase enzyme. acs.org Another study on keto sulfone derivatives, which featured a benzhydryl substituent, utilized QSAR to develop models for inhibiting 11β-Hydroxysteroid Dehydrogenase Type 1, an enzyme implicated in metabolic disorders. derpharmachemica.com

More advanced machine learning techniques are also being applied to benzhydryl systems. For example, a hybrid deep learning architecture combining molecular descriptors and molecular graphs has been proposed to predict the androgen receptor antagonistic activity of compounds classified as benzhydryl compounds, such as certain bisphenol A alternatives. nih.gov This approach aims to facilitate high-throughput toxicological screening and promote the design of safer chemicals. nih.gov

A significant body of research has focused on developing data-driven, quantitative structure–reactivity relationships (QSRRs) for benzhydrylium ions, which are key reactive intermediates. chemrxiv.orgacs.orgresearchgate.net These studies employ machine learning workflows to predict reactivity parameters from structural information alone, enabling real-time reactivity predictions. chemrxiv.orgacs.org By transforming 3D molecular structures into machine-learnable descriptors, these models can accurately and interpretably predict electrophilicity parameters, which are crucial for planning chemical syntheses. chemrxiv.orgacs.orgresearchgate.net The models are often built using multivariate linear regression and have demonstrated transferability to unexplored systems within the same chemical space. chemrxiv.org

The table below summarizes key findings from various QSAR studies on benzhydryl systems, highlighting the molecular descriptors that have been identified as significant for predicting biological activity.

| Benzhydryl System | Target | Key QSAR Findings/Significant Descriptors | Reference |

| 1-Benzhydryl-piperazine derivatives | 5-HT2A Receptor | Positive correlation with ligand lipophilicity, largest negative charge on O6 atom of xanthine, and partial atomic charge of N4 atom of piperazine. | researchgate.net |

| Diarylalkylimidazole/triazole derivatives | Aromatase | Lipophilicity identified as an effective factor for strong binding. | acs.org |

| Keto sulfone derivatives with benzhydryl substituent | 11β-Hydroxysteroid Dehydrogenase Type 1 | Dipole-dipole energy suggests that increased charge distribution is favorable for activity. | derpharmachemica.com |

| Benzhydrylium ions | Chemical Reactivity (Electrophilicity) | Reactivity parameters can be predicted from structural information using machine learning workflows. | chemrxiv.orgacs.orgresearchgate.net |

| Benzhydryl-containing phosphonates | COVID-19 Mpro | Structural (SNar, nHAcc) and electronic (χSs, μ, D) parameters affect biological behavior. | nih.gov |

The development of these predictive models relies on the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. The table below provides examples of descriptor categories used in the machine learning analysis of benzhydryl systems.

| Descriptor Category | Description | Relevance to Benzhydryl Systems | Reference |

| Electronic Descriptors | Quantify the electronic properties of a molecule, such as partial charges, dipole moment, and chemical potential (χ). | Used to model interactions with biological targets, as seen in studies of 1-benzhydryl-piperazines and phosphonates. researchgate.netnih.gov | |

| Lipophilicity Descriptors | Describe the lipophilic or hydrophobic character of a molecule, often represented by logP. | A key factor in the binding of benzhydryl derivatives to receptors like the 5-HT2A receptor and enzymes like aromatase. researchgate.netacs.org | |

| Structural Descriptors | Encode information about the 2D and 3D structure of a molecule, including the number of specific atoms or functional groups (e.g., nHAcc). | Important for understanding the overall topology and its influence on the biological activity of phosphonate (B1237965) derivatives containing a benzhydryl group. nih.gov | |

| Counting Descriptors | Enumerate the occurrences of specific substituents or combinations of substituents within a molecule. | Employed in the QSRR analysis of benzhydrylium ions to correlate structural features with reactivity. researchgate.net |

These cheminformatics and machine learning approaches represent a significant advancement in the study of this compound and related systems. By enabling the rapid prediction of molecular properties and activities, these computational tools can significantly reduce the time and resources required for experimental studies and guide the design of novel benzhydryl compounds with optimized characteristics for various applications.

Environmental Fate and Transformation Pathways of Benzhydryl Acetate

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis, the reaction with water, is a primary degradation pathway for esters in aqueous environments. The stability of benzhydryl acetate (B1210297) is highly dependent on the pH of the surrounding water. Mechanistic studies using isotopic tracers have elucidated the specific pathways of its hydrolysis under different conditions. rsc.orgrsc.org

Under both acidic and basic conditions, the hydrolysis of benzhydryl acetate proceeds through a bimolecular mechanism involving the fission of the acyl-oxygen bond (BAc2 mechanism). rsc.orgresearchgate.net This is a common pathway for the hydrolysis of many carboxylic esters. uv.es However, a significant shift in the mechanism occurs in neutral solutions. In an initially neutral aqueous environment, the hydrolysis of this compound proceeds via alkyl-oxygen bond fission. rsc.org This change is attributed to the relative stability of the diphenylmethyl (benzhydryl) carbocation that can be formed upon cleavage of the alkyl-oxygen bond. This SN1-type mechanism is characteristic of esters with alcohol groups that form stabilized carbocations. rsc.orguni-muenchen.de

The rate of hydrolysis is influenced by temperature and the specific ester group. For instance, the hydrolysis of diphenylmethyl acetate in acid is observed to be slower than that of diphenylmethyl formate. rsc.org The general kinetics of ester hydrolysis are well-established, typically following second-order kinetics in alkaline solutions, with the rate being dependent on the concentration of both the ester and the hydroxide (B78521) ion. uv.esinternationaljournalssrg.orgscihub.orgijcce.ac.ir The primary products of hydrolysis are diphenylmethanol (B121723) (benzhydrol) and acetic acid. smolecule.com

Table 1: Hydrolysis Mechanisms of this compound under Different Aqueous Conditions

| Condition | Predominant Mechanism | Bond Fission | Description |

|---|---|---|---|

| Acidic (e.g., HCl) | Bimolecular (BAc2) | Acyl-Oxygen | The reaction involves a nucleophilic attack by water on the protonated carbonyl carbon. rsc.org |

| Neutral | Unimolecular (SN1-like) | Alkyl-Oxygen | Proceeds via the formation of a stabilized diphenylmethyl carbocation. rsc.org |

| Basic (e.g., NaOH) | Bimolecular (BAc2) | Acyl-Oxygen | Involves nucleophilic attack by a hydroxide ion on the carbonyl carbon. rsc.orgresearchgate.net |

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of molecules by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. While specific photolysis studies on this compound are not extensively detailed in publicly available literature, the photochemical behavior of the benzhydryl (diphenylmethyl) moiety is well-documented for related compounds. uni-muenchen.deresearchgate.net

It is anticipated that this compound would be susceptible to photodegradation. The process would likely be initiated by the absorption of UV light, leading to the cleavage of the ester bond. This cleavage can occur through two primary pathways:

Homolytic Cleavage: The bond breaks to form a benzhydryl radical and an acetyl radical.

Heterolytic Cleavage: The bond breaks to form a stable benzhydryl carbocation and an acetate anion. uni-muenchen.de

The resulting reactive intermediates would undergo further reactions. The benzhydryl cation is known to react rapidly with any available water to form benzhydrol. researchgate.net The benzhydryl radical can also lead to the formation of benzhydrol or undergo oxidation to form benzophenone, a common photoproduct of other diphenylmethyl compounds. Therefore, the primary photolytic degradation products of this compound in environmental settings are expected to be benzhydrol and benzophenone.

Biodegradation Studies and Metabolite Identification in Various Media

Biodegradation is the breakdown of organic matter by microorganisms. While direct studies on the biodegradation of this compound are scarce, a plausible pathway can be constructed based on the known metabolism of its constituent parts and structurally similar molecules like diphenylmethane (B89790). inrs.ca

The initial and rate-limiting step in the biodegradation of an ester is typically enzymatic hydrolysis mediated by esterase enzymes, which are common in environmental microorganisms. enviro.wiki This would cleave this compound into benzhydrol and acetic acid.

Acetic Acid: This is a simple, low-molecular-weight organic acid that is readily assimilated by a wide variety of microorganisms and can be completely mineralized to carbon dioxide and water through central metabolic pathways like the Krebs cycle. enviro.wikinih.gov

Benzhydrol: The fate of the benzhydrol moiety is more complex. Studies on the degradation of the parent hydrocarbon, diphenylmethane, by bacteria such as Pandoraea pnomenusa show that it can be metabolized through pathways similar to those for biphenyl (B1667301). inrs.ca The pathway is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. A likely subsequent step for benzhydrol would be oxidation to benzophenone. The biphenyl catabolic pathway has been shown to be capable of metabolizing benzophenone, ultimately leading to ring cleavage and the formation of simpler carboxylic acids, such as phenylacetic acid, which are then further degraded. inrs.ca

Table 2: Plausible Biodegradation Pathway and Metabolites of this compound

| Step | Process | Reactant | Key Enzymes (Postulated) | Product(s) |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound | Esterase | Benzhydrol, Acetic Acid |

| 2 | Oxidation | Benzhydrol | Alcohol Dehydrogenase | Benzophenone |

| 3 | Dioxygenation | Benzophenone | Dioxygenase (e.g., BPDO) | Ring-cleaved intermediates |

| 4 | Further Degradation | Intermediates | Various | Phenylacetic acid, Benzoic acid |

| 5 | Mineralization | Simple Acids | Various | CO2, H2O, Biomass |

Adsorption, Desorption, and Mobility in Soil and Sediment Systems

The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to solid particles versus remaining dissolved in the porewater. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A high Koc value indicates strong adsorption to organic matter in soil, leading to low mobility. epa.gov

There is no readily available experimental data for the Koc of this compound. cymitquimica.com However, an estimate of its mobility can be made by examining structurally related compounds. For diphenylmethane, the parent hydrocarbon, the estimated Koc value is 9160 L/kg. echemi.com This corresponds to a log Koc of 3.96, which classifies the compound as having low mobility and being almost immobile in soil. echemi.com

Given that this compound contains the large, lipophilic (fat-loving) diphenylmethyl group, it is expected to have a similarly high Koc value and exhibit low mobility in soil and sediment. Strong adsorption to soil has several environmental implications:

Reduced Leaching: The potential for this compound to leach into groundwater is low.

Surface Transport: It is more likely to be transported with eroded soil particles during surface runoff events rather than in the dissolved phase.

Bioavailability: Strong sorption can reduce the availability of the chemical to microorganisms, potentially slowing its rate of biodegradation. epa.gov

The actual mobility can also be influenced by soil-specific factors such as organic carbon content, clay content, and pH. californiaagriculture.org

Table 3: Classification of Soil Mobility based on Log Koc Values

| Log Koc | Adsorption Classification | Mobility |

|---|---|---|

| < 2.0 | Low | Very High |

| 2.0 - 3.0 | Moderate | High to Medium |

| 3.0 - 4.0 | Strong | Low |

| > 4.0 | Very Strong | Immobile |

Source: Adapted from EPA guidance documents. epa.gov

Q & A

Q. Key Variables

- Catalyst Selection : Sodium alcoholates enhance reaction rates by deprotonating the alcohol, but Pd/C catalysts have also been explored for hydrogenolysis in related ester syntheses .

- Temperature : Elevated temperatures (≥150°C) accelerate esterification but require careful control to avoid side reactions.

How can researchers optimize purification techniques for this compound?

Purification Strategies

Recrystallization remains the gold standard for isolating high-purity this compound. A typical protocol involves dissolving the crude product in ethyl acetate, followed by gradual addition of petroleum ether to induce crystallization . For complex mixtures, preparative HPLC (e.g., 20% acetonitrile gradient) can resolve diastereomers or impurities, as demonstrated in benzohydryl pyrrolidine analog syntheses .

Q. Advanced Considerations

- Solvent Polarity : Ethyl acetate-petroleum ether mixtures balance solubility and polarity for efficient crystal growth.

- Chromatography : Reverse-phase HPLC is recommended for resolving structurally similar byproducts.

What analytical techniques are most effective for characterizing this compound?

Q. Basic Characterization

- NMR Spectroscopy : H NMR (400 MHz, CDCl) provides structural confirmation, with aromatic protons (δ 7.19–7.36 ppm) and ester carbonyl signals (δ ~170 ppm) serving as key markers .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Quantification and purity assessment can be achieved using GC/MS with internal standards (e.g., methyl benzoate-d8) .

Q. Advanced Applications

- Kinetic Studies : Monitoring reaction progress via GC/MS or H NMR time-course analyses enables determination of rate constants and equilibrium dynamics .

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures

- Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .

- Engineering Controls : Perform reactions in fume hoods to mitigate inhalation risks .

Q. Advanced Hazard Mitigation

- Waste Disposal : Follow institutional guidelines for halogenated waste, as Benzhydryl esters may contain halogenated byproducts .

How do equilibrium dynamics affect this compound synthesis, and how can they be manipulated?

Advanced Mechanistic Insight

Esterification equilibrium is governed by the relative volatilities of reactants and products. For example, in triacetin synthesis, backward reaction velocities exceed forward velocities by a factor of 12.7, necessitating continuous removal of volatile alcohols (e.g., ethanol) to favor ester formation . For this compound, excess ethyl acetate and catalytic sodium alcoholates suppress reverse hydrolysis.

Q. Experimental Validation

- Le Chatelier’s Principle : Distillation of ethanol during reaction shifts equilibrium toward ester .

- Catalyst Screening : Comparative studies of Pd/C vs. sodium alcoholates can resolve discrepancies in reported catalytic efficiencies .

How can conflicting kinetic data from this compound synthesis methods be resolved?

Data Contradiction Analysis

Conflicting kinetic data often arise from variations in catalysts, solvents, or temperature. For instance:

Q. Methodological Recommendations

- Standardized Protocols : Replicate conditions from seminal studies (e.g., 150°C, sodium ethoxide) to benchmark results .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and validate experimental kinetics.

What mechanistic insights explain discrepancies in catalytic efficiencies for this compound formation?

Advanced Mechanistic Studies

Diphenyldiazomethane, a precursor in related syntheses, generates carbene intermediates that react with carboxylic acids to form esters. Competing pathways (e.g., carbene insertion vs. acid-catalyzed esterification) may account for variability in yields .

Q. Experimental Design

- Isotopic Labeling : Use C-labeled ethyl acetate to track esterification pathways via NMR.

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.